- Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling, Synlett, 2018, 29(5), 650-654
Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
CAS 번호:89619-10-3
MF:C8H6BrCl
메가와트:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26
Benzene,1-(1-bromoethenyl)-4-chloro- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene,1-(1-bromoethenyl)-4-chloro-
- 1-(1-bromoethenyl)-4-chlorobenzene
- 1-(1-BROMOVINYL)-4-CHLOROBENZENE
- 1-Brom-1-(4-chlor-phenyl)-ethylen
- 4-(1-bromoethenyl)chlorobenzene
- Benzene,1-(1-bromoethenyl)-4-chloro
- 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
- Styrene, α-bromo-p-chloro- (7CI)
- α-Bromo-4-chlorostyrene
- 1-(1-Bromovinyl)-4-chlorobenzene, 90%
- Benzene, 1-(1-bromoethenyl)-4-chloro-
- SCHEMBL6859878
- 89619-10-3
- SY330891
- AKOS025295893
- DTXSID70584862
-
- MDL: MFCD09038434
- 인치: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
- InChIKey: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
- 미소: ClC1C=CC(C(=C)Br)=CC=1
계산된 속성
- 정밀분자량: 215.93400
- 동위원소 질량: 215.93414g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 1
- 복잡도: 125
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.8
- 토폴로지 분자 극성 표면적: 0Ų
실험적 성질
- 밀도: 1.539 g/mL at 25 °C
- 비등점: 263.1°C at 760 mmHg
- 플래시 포인트: ?? ?:>230°F
?? ?:>110°C - 굴절률: n20/D 1.605
- PSA: 0.00000
- LogP: 3.70560
Benzene,1-(1-bromoethenyl)-4-chloro- 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H302-H315-H318-H335-H411
- 경고성 성명: P261-P273-P280-P305+P351+P338
- 위험물 운송번호:UN 3082 9/PG 3
- WGK 독일:3
- 위험 범주 코드: 22-37/38-41-51/53
- 보안 지침: S26; S36/37/39; S61
-
위험물 표지:
- 위험 용어:R22; R37/38; R41; R51/53
Benzene,1-(1-bromoethenyl)-4-chloro- 세관 데이터
- 세관 번호:2903999090
- 세관 데이터:
?? ?? ??:
2903999090개요:
29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2903999090 방향족탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%
Benzene,1-(1-bromoethenyl)-4-chloro- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-1G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 1G |
¥472.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-5G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 5G |
¥1745.5 | 2022-02-24 | |
| A2B Chem LLC | AB56339-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AB56339-5g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 5g |
$687.00 | 2024-04-19 | |
| Aaron | AR003DHB-250mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 250mg |
$369.00 | 2025-02-12 | |
| Aaron | AR003DHB-100mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 100mg |
$171.00 | 2025-02-12 | |
| Aaron | AR003DHB-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$1063.00 | 2025-02-12 |
Benzene,1-(1-bromoethenyl)-4-chloro- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 16 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Dimethylformamide ; 18 min, rt → 90 °C
참조
- Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?, Tetrahedron, 2018, 74(14), 1621-1631
합성 방법 3
반응 조건
1.1 Reagents: Dibromomethane , N,N-Dimethylaniline ; 12 h, 120 °C
참조
- Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation, Tetrahedron Letters, 2014, 55(33), 4572-4575
합성 방법 4
반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ; rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
참조
- Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2, Journal of the American Chemical Society, 2015, 137(25), 8206-8218
합성 방법 5
반응 조건
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 8 - 12 h, 90 °C
참조
- Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones, Organic Letters, 2015, 17(1), 18-21
합성 방법 6
반응 조건
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
참조
- Two Green Protocols for Halogenative Semipinacol Rearrangement, Journal of Organic Chemistry, 2023, 88(1), 504-512
합성 방법 7
반응 조건
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ; 12 h, 120 °C
참조
- Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions, Organic Letters, 2021, 23(16), 6387-6390
합성 방법 8
반응 조건
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters, Organic Letters, 2019, 21(8), 2536-2540
합성 방법 9
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Intermolecular Carboamination of Unactivated Alkenes, Journal of the American Chemical Society, 2018, 140(34), 10695-10699
합성 방법 10
반응 조건
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -40 °C
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
합성 방법 11
반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
참조
- Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion, Journal of Organic Chemistry, 2018, 83(19), 12334-12356
합성 방법 12
반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
참조
- Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion, ChemRxiv, 2018, 1, 1-122
합성 방법 13
반응 조건
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; -78 °C
참조
- Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones, Organic Letters, 2023, 25(35), 6560-6565
합성 방법 14
반응 조건
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 18 h, -60 °C → rt; 2 h, reflux
참조
- Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols, Journal of Organic Chemistry, 2022, 87(1), 693-707
합성 방법 15
반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
참조
- Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process, Angewandte Chemie, 2021, 60(51), 26599-26603
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C
참조
- Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen, Angewandte Chemie, 2019, 58(32), 11028-11032
합성 방법 18
반응 조건
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
참조
- Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center, Organic Letters, 2018, 20(14), 4227-4230
합성 방법 19
반응 조건
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688
Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials
- Benzene, 1-chloro-4-(1,1-dibromoethyl)-
- p-Chlorostyrene
- 4-Chlorophenylacetylene
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- 1-(4-chlorophenyl)ethan-1-one
Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products
Benzene,1-(1-bromoethenyl)-4-chloro- 관련 문헌
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-) 관련 제품
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추천 공급업체
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
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Shenzhen Yaoyuan R&D Center Co.,Ltd
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대량
Shandong Jing Kun Chemical Co.,Ltd.
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Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
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시약
钜澜化工科技(青岛)有限公司
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